molecular formula C20H20N2O4 B2371466 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955226-32-1

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2371466
CAS No.: 955226-32-1
M. Wt: 352.39
InChI Key: JUBQTGPVJUVUSB-UHFFFAOYSA-N
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Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Coupling Applications

The synthesis of heterobifunctional coupling agents, such as 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(6-[[6-([6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl]amino)-6-oxohexyl]amino]-6-oxohexyl)cyclohexanecarboxamide, has been developed for chemoselective conjugation of proteins and enzymes. This synthesis involves a multistep process starting from amino acids, demonstrating applications in the preparation of other analogous coupling agents with high purity and yield (Reddy et al., 2005).

Novel Bicyclic Systems and Biological Activity Prediction

Research into polycyclic systems containing the 1,2,4-oxadiazole ring led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process. The biological activity of these compounds was predicted using PASS, indicating potential for diverse biological applications (Kharchenko et al., 2008).

Nonaqueous Capillary Electrophoresis for Substance Analysis

A study developed a nonaqueous capillary electrophoretic separation method for analyzing related substances, demonstrating the compound's relevance in analytical chemistry for quality control and purity assessment of pharmaceutical compounds (Ye et al., 2012).

Orexin Receptor Mechanisms and Compulsive Behavior

In the realm of neuroscience, the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse has been studied, with compounds acting as selective antagonists for these receptors showing potential in reducing compulsive behavior, suggesting therapeutic applications for eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-2-5-16(6-3-13)22-11-14(8-19(22)23)10-21-20(24)15-4-7-17-18(9-15)26-12-25-17/h2-7,9,14H,8,10-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBQTGPVJUVUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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